Ethyldiphenylphosphine

Catalog No.
S703444
CAS No.
607-01-2
M.F
C14H15P
M. Wt
214.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyldiphenylphosphine

CAS Number

607-01-2

Product Name

Ethyldiphenylphosphine

IUPAC Name

ethyl(diphenyl)phosphane

Molecular Formula

C14H15P

Molecular Weight

214.24 g/mol

InChI

InChI=1S/C14H15P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

WUOIAOOSKMHJOV-UHFFFAOYSA-N

SMILES

CCP(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCP(C1=CC=CC=C1)C2=CC=CC=C2

Role as a Ligand in Catalysis

Ethyldiphenylphosphine is a valuable tool for researchers due to its ability to form stable complexes with various transition metals. These complexes can then act as catalysts for various organic transformations, which are reactions that change the structure of organic molecules.

One prominent example involves the use of ethyldiphenylphosphine in the preparation of arylpalladium cyanoalkyl complexes. These complexes are effective catalysts for the α-arylation of nitriles, a reaction that introduces an aryl group (derived from an aromatic ring) to the alpha carbon (the carbon atom next to the functional group) of a nitrile molecule []. This specific application highlights the potential of ethyldiphenylphosphine in facilitating valuable synthetic processes.

Additional Research Applications

Beyond its role in catalysis, ethyldiphenylphosphine finds application in other areas of scientific research, including:

  • Material science: As a component in the synthesis of novel materials with desired properties, such as improved conductivity or stability.
  • Medicinal chemistry: As a building block for the design and development of potential therapeutic agents.
  • Coordination chemistry: To study the coordination behavior of different metal centers and their interactions with other molecules.

Ethyldiphenylphosphine is an organophosphorus compound with the chemical formula C14H15P\text{C}_{14}\text{H}_{15}\text{P}. It is characterized by a phosphorus atom bonded to two phenyl groups and one ethyl group. This compound is notable for its role as a ligand in coordination chemistry and catalysis, facilitating various

, including:

  • Hydroformylation Reactions: Ethyldiphenylphosphine can act as a catalyst in hydroformylation, where alkenes are converted into aldehydes using carbon monoxide and hydrogen .
  • Cycloaddition Reactions: It has been utilized in regioselective and stereoselective [3+2] cycloaddition reactions, demonstrating its versatility as a catalyst .
  • Coordination Complex Formation: The compound can form complexes with various metals, which can enhance the reactivity of the metal center in catalytic processes .

Ethyldiphenylphosphine can be synthesized through several methods:

  • Alkylation of Diphenylphosphine: The most common method involves the alkylation of diphenylphosphine with ethyl halides, typically using sodium hydride or another base to facilitate the reaction.
  • Phosphination Reactions: Another approach includes phosphination reactions where phosphorus-containing reagents react with aromatic compounds to introduce the ethyl group.

These methods allow for the efficient production of ethyldiphenylphosphine in laboratory settings.

Ethyldiphenylphosphine has several applications in various fields:

  • Catalysis: It is widely used as a ligand in transition metal catalysis, enhancing the efficiency of many organic transformations.
  • Materials Science: The compound can be utilized in the synthesis of phosphine oxide derivatives, which have applications in polymer chemistry and material development.
  • Coordination Chemistry: Ethyldiphenylphosphine serves as a precursor for synthesizing metal complexes that are important in catalysis and materials science.

Interaction studies of ethyldiphenylphosphine focus on its behavior as a ligand with different metals. Research indicates that it can form stable complexes with transition metals such as palladium, platinum, and gold. These complexes often exhibit enhanced catalytic properties compared to their metal counterparts alone. The ligand's steric and electronic properties play a crucial role in determining the reactivity and selectivity of these metal complexes .

Ethyldiphenylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
DiphenylphosphineC12H15PBase compound without ethyl substitution.
TriphenylphosphineC18H15PContains three phenyl groups; more sterically hindered.
EthyldimethylphosphineC5H15PContains two methyl groups; different steric effects.
Ethyldiphenylphosphine oxideC14H15O2POxidized form; exhibits different chemical reactivity.

Uniqueness

Ethyldiphenylphosphine is unique due to its combination of two bulky phenyl groups and one ethyl group, which provides specific steric and electronic properties that enhance its performance as a ligand in catalytic processes. This balance allows it to participate effectively in various reactions while maintaining stability.

XLogP3

3.4

Boiling Point

293.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

607-01-2

Dates

Modify: 2023-08-15

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